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Abstract

Timegadine is a tri-substituted guanidine derivative with a unique anti-inflammatory profile,
distinguished by its dual inhibition of both cyclooxygenase (COX) and lipoxygenase pathways.
This document provides a comprehensive technical overview of the history, discovery, and
pharmacological properties of Timegadine. It includes a summary of key quantitative data,
detailed experimental methodologies for pivotal studies, and visualizations of its mechanism of
action and experimental workflows. This guide is intended to serve as a resource for
researchers, scientists, and professionals involved in drug development and inflammation
research.

Introduction

Timegadine, also known by its code SR-1368 and chemical name N-cyclohexyl-N"-(2-methyl-
4-quinolyl)-N'-(2-thiazolyl)guanidine, emerged as a novel anti-inflammatory agent with a distinct
mechanism of action compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
[1][2] Its development was driven by the need for therapies that could offer broader control over
the inflammatory cascade. This document details the scientific journey of Timegadine, from its
discovery to its characterization as a dual inhibitor of key enzymes in the arachidonic acid
cascade.
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History and Discovery

While specific details regarding the initial discovery and the researchers involved are not
extensively documented in the public domain, the emergence of Timegadine in the scientific
literature dates back to the early 1980s. It was identified as a promising anti-inflammatory
compound with a profile that differed from existing drugs.[2] The development and initial
characterization studies appear to have been conducted by Leo Pharmaceutical Products,
Denmark, as evidenced by their involvement in the analysis of Timegadine's metabolites in
pharmacokinetic studies.[3] The unique guanidine structure of Timegadine sets it apart from
the acidic nature of most NSAIDs.

Mechanism of Action

Timegadine exerts its anti-inflammatory effects through the competitive inhibition of two key
enzyme systems in the arachidonic acid metabolism pathway: cyclooxygenase (COX) and
lipoxygenase.[4][5][6] This dual inhibition is a significant feature, as it allows for the
simultaneous suppression of prostaglandins and leukotrienes, both of which are potent
mediators of inflammation.

Signaling Pathway

The following diagram illustrates the points of intervention of Timegadine in the arachidonic
acid cascade:
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Timegadine's dual inhibition of COX and LOX pathways.

Quantitative Pharmacological Data

The inhibitory potency of Timegadine has been quantified in various in vitro and cellular
assays. The following tables summarize the key inhibitory concentrations (IC50) and other

relevant pharmacological data.

Table 1: In Vitro Enzyme Inhibition
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Enzyme Target TissuelCell Source  IC50 Reference
Cyclooxygenase Washed Rabbit
5nM [4]
(COX) Platelets
Cyclooxygenase ]
Rat Brain 20 uM [4]
(COX)
Cyclooxygenase
Platelets 3.1x108M [6]
(COX)
Horse Platelet
Lipoxygenase Homogenates 100 uM [4]
(Cytosol)
_ Washed Rabbit
Lipoxygenase 100 uM [4]
Platelets
Lipoxygenase Rat Peritoneal PMNL 41x10>M [6]
Table 2: Cellular Activity
Cellular Process Cell Type IC50 Reference
Arachidonic Acid Rat Peritoneal PMNL
, 2.7x105M [6]
Release & Rabbit Platelets

Leukotriene B4

Formation

Rat Peritoneal PMNL

2.0 x 1073 M (for 50%
inhibition)

[6]

Thromboxane B2

Formation

Platelets

3.2x 1078 M (for 50%
inhibition)

12-HETE Formation

Platelets

4.9 x 10-5 M (for 50%
inhibition)

[6]

Preclinical and Clinical Studies

Preclinical Efficacy in Adjuvant Arthritis

In a rat model of adjuvant arthritis, daily oral doses of 10 to 30 mg/kg of Timegadine, initiated

on the day of disease induction and continued for 28 days, significantly inhibited both primary
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and secondary lesions.[4] A short course of treatment around the time of adjuvant injection was
also shown to prevent the development of secondary lesions.[2]

Clinical Trial in Rheumatoid Arthritis

A 24-week, randomized, double-blind, controlled trial compared Timegadine (500 mg/day) with
naproxen (750 mg/day) in patients with active rheumatoid arthritis.[5] The Timegadine group
showed significant improvements in biochemical and clinical markers of disease activity,
including ESR, serum IgG and IgM, leukocyte and platelet counts, duration of morning
stiffness, Ritchie index, number of swollen joints, pain, and general condition.[5] In contrast,
only the Ritchie index improved in the naproxen group.[5]

An open-label, 24-week study with Timegadine (250 mg twice daily) in 31 patients with active
rheumatoid arthritis also demonstrated significant improvements in subjective and objective
clinical parameters, with a reduction in ESR and rheumatoid factor titre in a majority of
seropositive patients.[7]

Experimental Protocols
Arachidonic Acid Release and Metabolism Assay

This protocol is based on the methodology described in studies investigating the effect of
Timegadine on arachidonic acid metabolism.[6]
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Workflow for assessing Timegadine's effect on arachidonic acid metabolism.

Methodology:
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e Cell Preparation:

o Elicit and harvest peritoneal polymorphonuclear leukocytes (PMNLS) from rats following
intraperitoneal injection of casein.

o Isolate platelets from rabbit blood.

o Pre-label both cell types by incubation with [1-14CJlarachidonic acid to incorporate the
radiolabel into cell membrane phospholipids.

e Treatment and Stimulation:
o Wash the pre-labelled cells to remove unincorporated radiolabel.
o Pre-incubate the cells with varying concentrations of Timegadine or a vehicle control.

o Induce the release and metabolism of arachidonic acid by stimulating PMNLs with the
calcium ionophore A23187 and platelets with thrombin.

e Analysis:
o Terminate the reaction and extract the lipids from the cell suspension.

o Separate the arachidonic acid and its metabolites (e.g., leukotriene B4, thromboxane B2,
12-HETE) using thin-layer chromatography or high-performance liquid chromatography.

o Quantify the amount of radioactivity in the spots corresponding to the different metabolites
to determine the inhibitory effect of Timegadine.

Pharmacokinetics and Metabolism

A study in healthy volunteers receiving 250 mg of Timegadine twice daily for 15 days found
that steady-state serum concentrations were achieved between days 5 and 8.[3] The study also
identified two metabolites, Ml and MIl. Concomitant administration of ibuprofen did not
significantly affect the serum half-life of Timegadine but did reduce the maximum serum
concentration and the area under the curve.[3]
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Chemical Information

« Chemical Name: 1-CYCLOHEXYL-2-(2-METHYL-4-QUINOLYL)-3-(2-
THIAZOLYL)GUANIDINE[1]

e Synonyms: SR-1368[1]
e Molecular Formula: C20H23NsS[8]

e Molecular Weight: 365.51 g/mol [8]

Conclusion

Timegadine represents a significant development in anti-inflammatory therapy due to its dual
inhibitory action on both the cyclooxygenase and lipoxygenase pathways. This mechanism
provides a broader spectrum of activity compared to traditional NSAIDs, which primarily target
COX. The preclinical and clinical data suggest its potential as an effective agent in managing
inflammatory conditions such as rheumatoid arthritis, with evidence suggesting disease-
modifying properties.[5] The detailed pharmacological and mechanistic data presented in this
guide offer a solid foundation for further research and development in the field of anti-
inflammatory drug discovery. Further investigations into its synthesis, long-term safety, and
efficacy in a wider range of inflammatory disorders are warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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